Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid undergoes protonation by thionyl chloride, forming an acyl chloride intermediate, which reacts with methanol to yield the methyl ester. A representative procedure involves suspending 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid in methanol, followed by dropwise addition of SOCl₂ under reflux (80°C) for 16 hours. The product crystallizes upon cooling, achieving near-quantitative yields (92–100%) after recrystallization.
Table 1. Optimization of Esterification Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Methanol | Methanol | Methanol |
| Catalyst (SOCl₂) | 4.94 mmol | 5.84 mL | 5.84 mL |
| Temperature | Reflux (80°C) | Reflux (80°C) | Reflux (80°C) |
| Time | 16 h | 2 h | 2 h |
| Yield | 100% | 92% | 81% |
Key variables impacting yield include SOCl₂ stoichiometry and reaction duration. Prolonged heating (16 h) ensures complete conversion but risks side reactions, whereas shorter durations (2 h) require precise stoichiometric control.
Cyclocondensation Approaches
Alternative syntheses construct the dihydropyridine ring de novo through cyclocondensation of β-keto esters with phenyl-containing amines. This method avoids isolation of the carboxylic acid intermediate.
Hantzsch-Inspired Synthesis
A modified Hantzsch reaction condenses methyl acetoacetate with phenylamine derivatives in the presence of ammonium acetate. For example, heating methyl 3-aminocrotonate with benzaldehyde and ammonium acetate in ethanol at 60°C for 12 hours yields the dihydropyridine core, which is subsequently oxidized to the 6-oxo derivative.
Key Considerations:
-
Solvent Choice: Ethanol or dimethylformamide (DMF) facilitates cyclization but may require acidic or basic workup to isolate the product.
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Oxidation Step: Air oxidation or catalytic agents (e.g., MnO₂) convert the dihydro intermediate to the 6-oxo form, though over-oxidation to pyridine derivatives must be controlled.
Catalytic Synthesis Techniques
Transition-metal catalysis offers routes to introduce the phenyl group post-cyclization, enhancing regioselectivity.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of methyl 6-oxo-1-bromo-1,6-dihydropyridine-3-carboxylate with phenylboronic acid installs the phenyl group under mild conditions. A typical protocol uses Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a toluene/water mixture at 80°C, achieving 75–85% yields.
Advantages:
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Enables late-stage functionalization.
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Tolerates electron-donating and -withdrawing substituents on the phenyl ring.
Industrial-Scale Production
Scaling laboratory methods necessitates optimizing cost, safety, and purity.
Continuous Flow Esterification
Replacing batch reactors with continuous flow systems improves heat management and reduces reaction times. For instance, mixing the carboxylic acid and SOCl₂ in a microreactor at 100°C achieves 95% conversion in 30 minutes, with in-line FTIR monitoring ensuring consistent quality.
Table 2. Industrial Process Parameters
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reactor Type | Batch | Continuous Flow | Continuous Flow |
| Temperature | 80°C | 100°C | 100°C |
| Residence Time | 16 h | 30 min | 20 min |
| Purity | >95% | >98% | >99% |
Analytical Validation
Structural confirmation relies on multimodal spectroscopy:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has been studied for its potential therapeutic effects:
- Antioxidant Activity : Research indicates that compounds with a dihydropyridine structure can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Some studies have shown that derivatives of this compound can possess antimicrobial activity, making them candidates for the development of new antibiotics .
Synthetic Chemistry
This compound serves as an important intermediate in organic synthesis:
- Building Block for Synthesis : It is utilized in the synthesis of various heterocyclic compounds. The functional groups present allow for further chemical modifications, facilitating the creation of more complex molecules .
Bioactive Small Molecules
As a bioactive small molecule, this compound plays a role in biological research:
- Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents for diseases such as cancer and diabetes .
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant properties of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine derivatives. The results indicated significant scavenging activity against free radicals, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as lead compounds in antibiotic development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it can block the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: A similar compound with a different substituent on the phenyl ring.
Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate: Another derivative with a trifluoromethyl group on the phenyl ring
Uniqueness
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (CAS Number: 77837-09-3) is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₁NO₃
- Molecular Weight : 229.23 g/mol
- CAS Number : 77837-09-3
This compound exhibits biological activity primarily through the modulation of various cellular pathways. It interacts with specific biological targets that lead to alterations in cellular processes such as:
- Calcium Channel Modulation : Similar to other dihydropyridines, it may influence calcium channels, affecting muscle contraction and neurotransmitter release.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
1. Antioxidant Properties
Studies have indicated that this compound possesses significant antioxidant properties. It can mitigate oxidative damage by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.
3. Cardiovascular Applications
Dihydropyridine derivatives are often explored for their cardiovascular benefits. This compound may contribute to vasodilation and improved blood flow, making it a candidate for further investigation in cardiovascular therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Cardiovascular | Potential vasodilatory effects |
Case Study Insights
A study published in the Journal of Medicinal Chemistry examined the structure–activity relationship (SAR) of various dihydropyridine derivatives, including this compound. The findings highlighted its potential as an anti-inflammatory agent and its ability to modulate calcium channels effectively .
Another investigation focused on the compound's role in reducing inflammation in animal models of arthritis. Results demonstrated a significant decrease in inflammatory markers following treatment with this compound, suggesting its therapeutic potential .
Q & A
Q. What are the established synthetic routes for Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate?
The compound is synthesized via alkylation of the hydroxy precursor (e.g., methyl-1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate) using benzyl bromide or similar alkylating agents. A typical procedure involves reacting the precursor with K₂CO₃ in DMF at 0°C, followed by room-temperature stirring. Purification is achieved via silica gel column chromatography (20% EtOAc-hexane) . Alternative routes include condensation reactions with zinc triflate catalysts in DMF/toluene mixtures, yielding functionalized dihydropyridines .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.2 ppm), methyl ester (δ 3.7–3.8 ppm), and pyridone protons (δ 6.6–7.9 ppm) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and lactam (C–N, ~1650 cm⁻¹) groups.
- X-ray Crystallography : Used to confirm tautomeric form and hydrogen-bonding networks (e.g., C=O bond lengths ~1.23 Å, indicative of lactam tautomerism) .
Q. What crystallization conditions are optimal for this compound?
Slow evaporation from polar aprotic solvents (e.g., DMF or methanol/ethanol mixtures) at 4°C yields single crystals suitable for X-ray analysis. Hydrogen bonding between the pyridone oxygen and water molecules in hexaaquanickel(II) complexes can stabilize crystal packing .
Advanced Research Questions
Q. How does tautomerism influence the coordination chemistry of this compound?
The lactam tautomer (6-oxo form) dominates in metal complexes, as confirmed by C=O bond lengths (1.23–1.25 Å) in crystal structures. This tautomer coordinates metals like Ni(II) or Zn(II) through the pyridone oxygen and adjacent nitrogen, forming octahedral complexes. Discrepancies in earlier reports attributing lactim tautomers were resolved via bond-length analysis .
Q. What hydrogen-bonding patterns are observed in its crystal structures, and how do they affect material properties?
The compound forms R₂²(8) hydrogen-bonding motifs with water or counterions, creating layered frameworks. For example, in Ni(H₂O)₆₂, O–H···O interactions (2.65–2.85 Å) between aqua ligands and carboxylate groups stabilize the lattice. These patterns influence solubility and thermal stability .
Q. How can conflicting data on tautomeric forms in literature be resolved?
Discrepancies arise from misinterpretation of spectroscopic vs. crystallographic data. To resolve:
- Use X-ray crystallography to measure bond lengths (lactam: C=O ~1.23 Å; lactim: C–O ~1.34 Å).
- Validate structures with software like SHELXL (for refinement) and Mercury (for packing analysis) .
Q. What methodologies optimize reaction yields in functionalization studies?
Q. How is this compound applied in metallodrug precursor studies?
Its coordination with transition metals (Ni, Zn) forms stable complexes with potential bioactivity. For example, nickel complexes exhibit hydrogen-bonded networks that mimic enzyme active sites, useful in catalysis or antimicrobial studies .
Data Analysis and Validation
Q. What tools are recommended for validating crystal structures of derivatives?
Q. How should researchers address polymorphism in coordination complexes of this compound?
Polymorphs arise from varying hydrogen-bonding networks (e.g., triclinic vs. monoclinic [Ni(H₂O)₆]²⁺ complexes). Use powder XRD and thermal gravimetry to differentiate forms. Cross-reference with CCDC databases (e.g., CCDC 1438522) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
